N-(Pyridin-3-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide
Description
N-(Pyridin-3-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide is a bicyclic compound combining isoxazole and pyridine moieties, with a carboxamide group at position 3 and a pyridin-3-yl substituent. This structural complexity confers unique pharmacological properties, particularly in modulating neurotransmitter systems. Its safety profile highlights significant hazards, including acute toxicity (H300: "Swallowing fatal") and environmental risks (H410: "Toxic to aquatic life with long-lasting effects"), necessitating strict handling protocols (e.g., P280: "Wear protective gloves/clothing/eye protection") .
Properties
IUPAC Name |
N-pyridin-3-yl-4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-12(15-8-2-1-4-13-6-8)11-9-7-14-5-3-10(9)18-16-11/h1-2,4,6,14H,3,5,7H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANERSGJDSSZSAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1ON=C2C(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Pyridin-3-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide typically involves the reaction of pyridine derivatives with isoxazole precursors under specific conditions. One common method involves the reaction of pyridine-3-carboxylic acid with hydroxylamine to form the isoxazole ring, followed by further functionalization to introduce the carboxamide group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(Pyridin-3-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .
Scientific Research Applications
N-(Pyridin-3-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases due to its unique structural features.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of N-(Pyridin-3-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Analogues
The compound belongs to a family of isoxazolo-pyridine derivatives. Notable analogues include:
THPO (4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-ol) : A GABA uptake inhibitor with a hydroxyl group at position 3 .
THIP (4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol) : A δ-subunit-selective GABAA receptor agonist .
THAZ (5,6,7,8-Tetrahydro-4H-isoxazolo[4,5-d]azepin-3-ol) : A glycine receptor antagonist .
Table 1: Structural and Functional Differences
*The target compound’s exact receptor targets remain under investigation, though structural similarities suggest GABA-related pathways.
Pharmacological Activity
- THPO : Reduces GABA reuptake, enhancing extracellular GABA levels. This contrasts with the target compound’s carboxamide group, which may alter binding kinetics or receptor specificity .
- THIP : Demonstrates δ-GABAA receptor selectivity, reducing neuronal excitability in preclinical models (e.g., Mecp2-null mice) . The target compound’s bulky carboxamide substituent likely reduces δ-subunit affinity compared to THIP’s hydroxyl group.
Biological Activity
N-(Pyridin-3-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its structural similarity to gaboxadol (THIP), a known GABA receptor agonist. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₄O₂ |
| Molecular Weight | 244.25 g/mol |
| CAS Number | 1422135-70-3 |
This compound primarily acts as a GABA receptor agonist. It selectively interacts with the δ-subunit containing GABA_A receptors, enhancing the inhibitory effects of GABA. This interaction is crucial for its potential sedative and anxiolytic properties .
Pharmacological Effects
- Sedative Effects : Similar to gaboxadol, this compound may enhance deep sleep without the reinforcing effects commonly associated with benzodiazepines. Its mechanism involves potentiating GABAergic transmission in the central nervous system .
- Anxiolytic Properties : The compound's action on GABA_A receptors suggests potential use in anxiety disorders. Research indicates that compounds affecting GABAergic transmission can alleviate anxiety symptoms .
- Analgesic Effects : Preliminary studies indicate that the compound may exhibit analgesic properties through its action on pain pathways mediated by GABA_A receptors .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound.
- Gaboxadol Studies : Gaboxadol has been shown to interact with various GABA_A receptor subtypes. Its unique affinity for extrasynaptic α₄β₃δ receptors suggests that this compound may also exhibit similar selectivity and efficacy at these sites .
- Comparative Analysis : Research comparing gaboxadol with traditional benzodiazepines highlights its lower potential for abuse and side effects while maintaining efficacy in inducing sleep and reducing anxiety. This positions this compound as a promising candidate for further investigation in clinical settings .
Safety and Toxicology
While specific toxicological data for this compound is limited, the safety profile can be inferred from studies on gaboxadol. Gaboxadol has shown a favorable safety profile in clinical trials with minimal adverse effects compared to other sedative agents . Further toxicity studies are necessary to establish safety parameters for this compound.
Q & A
What are the common synthetic routes for preparing N-(Pyridin-3-yl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide?
Level: Basic
Answer:
The synthesis typically involves coupling a pyridin-3-amine derivative with a functionalized isoxazolo[4,5-c]pyridine intermediate. Key steps include:
- Heterocyclic Core Formation : The isoxazole ring can be constructed via cyclization reactions using reagents like Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) under optimized conditions (base, temperature, reaction time) to ensure regioselectivity .
- Carboxamide Coupling : Microwave-assisted synthesis, as demonstrated in analogous pyridine-triazole systems, improves yields by enhancing reaction efficiency and reducing side products .
- Purification : Column chromatography or recrystallization is critical for isolating the target compound from byproducts.
Which spectroscopic techniques are most effective for characterizing this compound?
Level: Basic
Answer:
A combination of techniques is recommended:
- NMR Spectroscopy : H and C NMR confirm the connectivity of the pyridine and isoxazole rings, with characteristic shifts for aromatic protons (δ 7.5–8.5 ppm) and tetrahydro ring protons (δ 1.5–3.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., CHNO for a related analog ).
- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydroisoxazolo-pyridine core, if crystalline derivatives are obtainable .
How can reaction conditions be optimized to improve yield and selectivity?
Level: Advanced
Answer:
Advanced optimization strategies include:
- Computational Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding experimental parameter adjustments (e.g., solvent polarity, temperature gradients) .
- Design of Experiments (DoE) : Multivariate analysis identifies critical factors (e.g., molar ratios, catalyst loading) while minimizing experimental runs. For example, ICReDD’s feedback loop integrates computational predictions with empirical data to refine conditions .
- In Situ Monitoring : Techniques like IR spectroscopy track reaction progress in real time, enabling dynamic adjustments .
How can structural modifications enhance structure-activity relationship (SAR) studies?
Level: Advanced
Answer:
Key modifications for SAR exploration:
- Core Ring Substitution : Introducing electron-withdrawing groups (e.g., nitro, chloro) at specific positions (e.g., pyridine C-4) alters electronic properties and binding affinity, as seen in analogs like 3-(3-chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine .
- Side Chain Variation : Replacing the pyridin-3-yl group with bioisosteres (e.g., tetrahydrothiazolo derivatives) evaluates steric and electronic influences on biological activity .
- Stereochemical Control : Enantioselective synthesis (e.g., chiral catalysts) probes the impact of stereochemistry on target interactions .
How should researchers resolve contradictions in experimental data (e.g., conflicting biological activity reports)?
Level: Advanced
Answer:
Methodological approaches include:
- Reproducibility Checks : Standardize protocols (e.g., purity thresholds >98% via HPLC ) to eliminate batch variability.
- Meta-Analysis : Cross-reference datasets from orthogonal assays (e.g., enzymatic vs. cell-based assays) to identify context-dependent effects.
- Mechanistic Modeling : Molecular dynamics simulations clarify binding modes and explain discrepancies in activity across studies .
What computational tools are recommended for designing derivatives with improved properties?
Level: Advanced
Answer:
- Quantum Chemical Software (e.g., Gaussian, ORCA) : Calculate electronic properties (HOMO/LUMO energies) to predict reactivity and stability .
- Molecular Docking (e.g., AutoDock Vina) : Screen derivatives against target proteins (e.g., kinase domains) to prioritize synthesis .
- ADMET Prediction Platforms (e.g., SwissADME) : Optimize pharmacokinetic profiles by balancing lipophilicity (LogP) and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
